molecular formula C6H6F3NO3 B14772883 (R)-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate

(R)-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate

Cat. No.: B14772883
M. Wt: 197.11 g/mol
InChI Key: VEBXDQVTFDMOJQ-UHFFFAOYSA-N
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Description

®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a fluorinated aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The incorporation of a trifluoroacetyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

    Oxidation: Oxaziridines

    Reduction: Alcohols

    Substitution: Substituted aziridines

Scientific Research Applications

®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles due to the strained aziridine ring and the electron-withdrawing trifluoroacetyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to its combination of a strained aziridine ring and a trifluoroacetyl group, which imparts high reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate

InChI

InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3

InChI Key

VEBXDQVTFDMOJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1C(=O)C(F)(F)F

Origin of Product

United States

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